molecular formula C19H14INO B326367 N-(4-iodophenyl)-4-biphenylcarboxamide

N-(4-iodophenyl)-4-biphenylcarboxamide

Cat. No.: B326367
M. Wt: 399.2 g/mol
InChI Key: WQOOSPHPMOSNPL-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-4-biphenylcarboxamide is a biphenyl-based carboxamide derivative featuring a 4-iodophenyl substituent. Its molecular structure combines a rigid biphenyl core with an iodine atom at the para position of the aniline moiety. This iodine atom contributes to its unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H14INO

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-iodophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14INO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)

InChI Key

WQOOSPHPMOSNPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
N-(4-Acetylphenyl)-4-biphenylcarboxamide 4-acetylphenyl C₂₁H₁₇NO₂ 315.37 High solubility in organic solvents
N-(3-Ethynylphenyl)-4-biphenylcarboxamide 3-ethynylphenyl C₂₁H₁₅NO 297.36 Enhanced rigidity due to ethynyl group
N-(4-Hydroxyphenyl)-4-biphenylcarboxamide 4-hydroxyphenyl C₁₉H₁₅NO₂ 289.33 Potential for hydrogen bonding
N-(4-Chlorophenyl)-4-biphenylcarboxamide 4-chlorophenyl C₁₉H₁₄ClNO 307.78 Moderate inhibitory activity (e.g., MGL enzyme inhibition)
N-(4-Fluorophenyl)-4-biphenylcarboxamide 4-fluorophenyl C₁₉H₁₄FNO 291.32 IC₅₀ = 5.18 μM (MGL inhibition)

Structural and Electronic Effects

  • Halogen Substituents: Evidence indicates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in enzyme assays. For instance, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed comparable activity against monoacylglycerol lipase (MGL) . However, iodine’s bulkiness may influence synthetic accessibility. For example, tris(4-iodophenyl)amine derivatives exhibited lower yields (30%) due to steric hindrance during Suzuki coupling .
  • Polar vs.

Material Science

  • Iodine’s heavy atom effect enhances X-ray contrast properties, making N-(4-iodophenyl) derivatives useful in crystallography and molecular container design (e.g., tetra-α,4-iodophenyl calix[4]pyrrole) .

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